5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-methylpiperidin-1-ylsulfonyl)aniline, which is synthesized from 4-nitroaniline and 4-methylpiperidine. The second intermediate is 5-(3-bromopropyl)-2-nitrobenzoic acid, which is synthesized from 2-nitrobenzoic acid and 1-bromo-3-chloropropane. These two intermediates are then coupled using a Suzuki coupling reaction to form the final product.
Starting Materials
4-nitroaniline, 4-methylpiperidine, 2-nitrobenzoic acid, 1-bromo-3-chloropropane, potassium carbonate, palladium acetate, triethylamine, 1H-imidazole, 3-bromopropylamine, acetonitrile, wate
Reaction
Step 1: Synthesis of 4-(4-methylpiperidin-1-ylsulfonyl)aniline, 4-nitroaniline + 4-methylpiperidine + potassium carbonate + acetonitrile -> 4-(4-methylpiperidin-1-ylsulfonyl)aniline + potassium nitrate + water, Step 2: Synthesis of 5-(3-bromopropyl)-2-nitrobenzoic acid, 2-nitrobenzoic acid + 1-bromo-3-chloropropane + triethylamine + acetonitrile -> 5-(3-bromopropyl)-2-nitrobenzoic acid + triethylammonium chloride + acetic acid, Step 3: Synthesis of '5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile', 4-(4-methylpiperidin-1-ylsulfonyl)aniline + 5-(3-bromopropyl)-2-nitrobenzoic acid + palladium acetate + triethylamine + 1H-imidazole + acetonitrile + water -> '5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile' + potassium acetate + triethylamine + wate
properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-17-7-12-28(13-8-17)32(29,30)19-5-3-18(4-6-19)21-26-20(15-23)22(31-21)25-9-2-11-27-14-10-24-16-27/h3-6,10,14,16-17,25H,2,7-9,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHOAODHFXJHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile |
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